2-(2-cyano-4-phenylmethoxyphenyl)acetic acid
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Overview
Description
2-(2-cyano-4-phenylmethoxyphenyl)acetic acid is an organic compound with the molecular formula C16H13NO3 It is characterized by the presence of a benzyloxy group, a cyano group, and an acetic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyano-4-phenylmethoxyphenyl)acetic acid typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative in the presence of a base.
Introduction of the Cyano Group: The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to an aryl nitrile using copper(I) cyanide.
Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction where the phenyl ring is acylated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyano-4-phenylmethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-cyano-4-phenylmethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-cyano-4-phenylmethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but lacks the cyano group.
4-Cyanophenylacetic acid: Similar structure but lacks the benzyloxy group.
2-Cyanophenylacetic acid: Similar structure but lacks the benzyloxy group and has the cyano group in a different position.
Uniqueness
2-(2-cyano-4-phenylmethoxyphenyl)acetic acid is unique due to the presence of both the benzyloxy and cyano groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(2-cyano-4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H13NO3/c17-10-14-8-15(7-6-13(14)9-16(18)19)20-11-12-4-2-1-3-5-12/h1-8H,9,11H2,(H,18,19) |
InChI Key |
HXDVYNRAZWIKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(=O)O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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